Cas no 1154579-82-4 (2,3-Difluoropyridine-5-boronic acid pinacol ester)
2,3-Difluoropyridine-5-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
- 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Difluoropyridine-5-boronic acid pinacol ester
- 5,6-Difluoropyridine-3-boronic acid pinacol ester
- PubChem22034
- VNZJHRDRAFSPLZ-UHFFFAOYSA-N
- FCH2816750
- RL00595
- MB05311
- PC412382
- AX8164539
- 2,3-difluoropyridine-5-boronic acid,pinacol ester
- 2,3-difluoro-5-(
- 2,3-Difluoropyridine-5-boronicacidpinacolester
- 2,3-difluoropyridine-5-boronic acid,pi
- 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridine
- PYRIDINE, 2,3-DIFLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- J-506953
- Z1642071756
- SY255366
- EN300-131926
- SCHEMBL2696361
- AKOS015949865
- FD10340
- PS-12730
- C11H14BF2NO2
- DTXSID40694442
- FT-0759859
- MFCD08063095
- 2,3-DIFLUORO-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- 1154579-82-4
- CS-0108701
- A850342
- DB-057937
-
- MDL: MFCD08063095
- Inchi: 1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3
- InChI Key: VNZJHRDRAFSPLZ-UHFFFAOYSA-N
- SMILES: FC1=C(N=CC(B2OC(C)(C)C(C)(C)O2)=C1)F
Computed Properties
- Exact Mass: 241.10900
- Monoisotopic Mass: 241.1085652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.4
Experimental Properties
- PSA: 31.35000
- LogP: 1.65900
2,3-Difluoropyridine-5-boronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Difluoropyridine-5-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-131926-100mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 100mg |
$239.0 | 2022-02-28 | |
| Enamine | EN300-131926-250mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 250mg |
$274.0 | 2022-02-28 | |
| Enamine | EN300-131926-500mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 500mg |
$308.0 | 2022-02-28 | |
| Enamine | EN300-131926-1000mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 1g |
$342.0 | 2022-02-28 | |
| Enamine | EN300-131926-2500mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 2500mg |
$522.0 | 2022-02-28 | |
| Enamine | EN300-131926-5000mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 5g |
$822.0 | 2022-02-28 | |
| Enamine | EN300-131926-10000mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 10g |
$1438.0 | 2022-02-28 | |
| TRC | D447503-25mg |
2,3-Difluoropyridine-5-boronic acid pinacol ester |
1154579-82-4 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | D447503-50mg |
2,3-Difluoropyridine-5-boronic acid pinacol ester |
1154579-82-4 | 50mg |
$98.00 | 2023-05-18 | ||
| TRC | D447503-100mg |
2,3-Difluoropyridine-5-boronic acid pinacol ester |
1154579-82-4 | 100mg |
$144.00 | 2023-05-18 |
2,3-Difluoropyridine-5-boronic acid pinacol ester Suppliers
2,3-Difluoropyridine-5-boronic acid pinacol ester Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2,3-Difluoropyridine-5-boronic acid pinacol ester
Recent Advances in the Application of 2,3-Difluoropyridine-5-boronic acid pinacol ester (CAS: 1154579-82-4) in Chemical Biology and Pharmaceutical Research
2,3-Difluoropyridine-5-boronic acid pinacol ester (CAS: 1154579-82-4) has emerged as a pivotal building block in modern chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its unique difluoropyridine scaffold, has garnered significant attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, drug discovery, and materials science. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and PET radiotracers. The compound's stability under physiological conditions and its ability to participate in diverse chemical transformations make it an invaluable tool for medicinal chemists.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,3-Difluoropyridine-5-boronic acid pinacol ester in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers successfully employed this boronic ester in a microwave-assisted Suzuki coupling to generate a series of pyridine-based compounds with improved pharmacokinetic properties. The resulting molecules showed enhanced selectivity for BTK over other kinases, with IC50 values in the low nanomolar range. This work underscores the compound's importance in addressing the challenge of off-target effects in kinase inhibitor development.
In the field of radiopharmaceuticals, recent advancements have utilized 2,3-Difluoropyridine-5-boronic acid pinacol ester as a precursor for fluorine-18 labeled compounds. A 2024 Nature Communications paper described its application in the synthesis of [18F]-labeled pyridine derivatives for positron emission tomography (PET) imaging. The pinacol ester group proved crucial for achieving high radiochemical yield (typically >85%) and excellent in vivo stability. These radiotracers demonstrated superior blood-brain barrier penetration compared to previous generations, opening new possibilities for neuroimaging applications.
The compound's mechanism of action in cross-coupling reactions has been the subject of detailed mechanistic studies. Advanced computational chemistry approaches combined with experimental data have elucidated the role of the difluoro substitution pattern in facilitating oxidative addition to palladium catalysts. This understanding has led to optimized reaction conditions that minimize protodeboronation side reactions, significantly improving yields in complex molecule synthesis. Recent process chemistry developments have also enabled kilogram-scale production of this boronic ester with excellent purity (>99.5%), addressing previous supply chain challenges.
Emerging applications in materials science have expanded the utility of 2,3-Difluoropyridine-5-boronic acid pinacol ester beyond pharmaceutical contexts. Researchers have incorporated it into conjugated polymers for organic electronics, where the fluorine atoms enhance electron transport properties while the boronic ester moiety allows for precise structural modifications. These materials show promise in organic photovoltaic devices and flexible electronics, with recent prototypes achieving power conversion efficiencies exceeding 12%.
Future research directions for this compound include exploration of its potential in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design. Preliminary studies suggest that the difluoropyridine motif may offer unique advantages in these applications due to its balanced reactivity and metabolic stability. As synthetic methodologies continue to evolve, 2,3-Difluoropyridine-5-boronic acid pinacol ester is poised to remain at the forefront of innovation in chemical biology and drug discovery.
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